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Compound of Interest

Compound Name: Sodium citrate

Cat. No.: B3435027 Get Quote

Welcome to the technical support center for optimizing RNA yield and quality using citrate-

based buffers. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and frequently asked questions (FAQs)

related to the use of citrate buffers in RNA extraction and storage.

Frequently Asked Questions (FAQs)
Q1: Why should I use a citrate buffer for RNA isolation?

A1: Citrate buffers offer a dual-protection mechanism for RNA during and after isolation.[1]

Firstly, sodium citrate acts as a chelating agent, binding divalent metal ions like magnesium

(Mg²⁺) and calcium (Ca²⁺) that are essential cofactors for RNases, enzymes that degrade

RNA.[1][2] By sequestering these ions, citrate effectively inactivates RNases. Secondly, it

maintains a slightly acidic pH (typically around 6.0-6.5), which is optimal for RNA stability and

prevents base-catalyzed hydrolysis that can fragment RNA strands.[1][3]

Q2: At what steps of the RNA isolation process is citrate buffer effective?

A2: Citrate buffer is beneficial throughout the RNA isolation and storage process:

Cell Lysis: It protects RNA from degradation by inhibiting RNases the moment the cells are

broken open.[1]
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RNA Extraction: It maintains a stable pH, ensuring RNA remains intact during separation

from other cellular components.[1]

RNA Storage: It provides a slightly acidic environment that preserves RNA integrity over the

long term.[1][4]

Q3: What is the recommended concentration and pH of citrate buffer for RNA work?

A3: A commonly recommended concentration for an RNA storage buffer is 1 mM sodium
citrate at a pH of 6.4.[1][4] For lysis buffers, the concentration can vary depending on the

specific protocol and sample type. For instance, the Citrate-Citric Acid RNA Isolation (CiAR)

method for plants utilizes buffers with low concentrations of citric acid and its sodium salt.[5]

Q4: Can I use citrate buffer for all sample types?

A4: Citrate buffers are versatile and can be used for various sample types. However, specific

protocols may need optimization. For example, the CiAR method is specifically tailored for plant

tissues to enhance nucleic acid solubilization.[1][5] It is always recommended to test and

optimize the buffer conditions for your specific sample type to achieve the best results.

Q5: Will using a citrate buffer for solubilizing my RNA pellet affect downstream applications?

A5: RNA dissolved in a 1 mM sodium citrate buffer (pH 6.4) can typically be used directly in

downstream applications such as reverse transcription and RT-qPCR without any issue.[4]

However, it is crucial to ensure that the final concentration of citrate in the reaction mix does not

inhibit the enzymes used.
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Problem Potential Cause Recommended Solution

Low RNA Yield

Incomplete Lysis and

Homogenization: The lysis

buffer may not be effectively

breaking open the cells or

tissue.[6][7][8][9]

- Ensure thorough

homogenization of the sample.

For tough tissues, consider

mechanical disruption methods

like bead beating.[9] - Cut

tissue samples into smaller

pieces to ensure complete

immersion in the lysis buffer.[6]

- Increase the volume of lysis

buffer if the sample amount is

large.[6]

Incorrect Buffer Composition or

pH: The citrate buffer may not

be at the optimal concentration

or pH for your sample type.[1]

- Verify the pH of your citrate

buffer is between 6.0 and 6.5

for optimal RNA stability.[1] -

For plant tissues, consider

using the specialized Citrate-

Citric Acid RNA Isolation

(CiAR) method.[5]

RNA Loss During Precipitation:

The RNA pellet may be small

and easily lost during washing

steps.[8]

- After adding isopropanol or

ethanol, ensure thorough

mixing and adequate

incubation time to allow for

complete RNA precipitation. -

Be careful when decanting the

supernatant after

centrifugation to avoid

dislodging the pellet.

Low RNA Quality (Low

A260/280 or A260/230 ratio)

Protein Contamination (Low

A260/280): Insufficient

denaturation and removal of

proteins during extraction.

- Ensure the correct ratio of

lysis buffer to sample material

is used.[6] - An additional

phenol-chloroform extraction

step may be necessary to

remove residual proteins.
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Contamination with Chaotropic

Salts or Phenol (Low

A260/230): Carryover of salts

from the lysis buffer or phenol

from the extraction.[10]

- Ensure the RNA pellet is

washed properly with 70-80%

ethanol to remove salt

contamination.[11] - Perform

an additional ethanol wash

step if necessary. - Be careful

to avoid carrying over any of

the organic phase during

aqueous phase collection in a

phenol-chloroform extraction.

RNA Degradation (smeared

appearance on a gel)

RNase Contamination:

RNases were not effectively

inactivated during the

extraction process.[6][7]

- Ensure that a sufficient

concentration of a chelating

agent like citrate is present in

your lysis and storage buffers

to inhibit RNases.[1][2] - Work

quickly and keep samples on

ice whenever possible to

minimize RNase activity. - Use

RNase-free water, reagents,

and labware throughout the

procedure.

Improper Storage: RNA was

not stored in a suitable buffer

or at the correct temperature.

[4]

- Resuspend the final RNA

pellet in an RNase-free

storage buffer containing 1 mM

sodium citrate at pH 6.4.[4] -

Store RNA at -80°C for long-

term preservation.[4]

Experimental Protocols
Preparation of 1M Citrate Buffer Stock (pH 6.4)
This protocol outlines the preparation of a 1 M stock solution of citrate buffer, which can be

diluted to the desired working concentration.

Materials:
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Citric Acid Monohydrate (FW: 210.14 g/mol )

Sodium Citrate Dihydrate (FW: 294.10 g/mol )

RNase-free water

pH meter

Sterile, RNase-free containers

Procedure:

To prepare 100 mL of a 1 M citrate buffer stock, dissolve 2.10 g of citric acid monohydrate

and 26.31 g of sodium citrate dihydrate in approximately 80 mL of RNase-free water.

Stir the solution until all solids are completely dissolved.

Adjust the pH of the solution to 6.4 using concentrated HCl or NaOH while monitoring with a

calibrated pH meter.

Bring the final volume to 100 mL with RNase-free water.

Sterilize the buffer by autoclaving or by filtering through a 0.22 µm filter.

Store the stock solution at room temperature.

Preparation of 1 mM RNA Storage Buffer (pH 6.4)
Materials:

1 M Citrate Buffer Stock (pH 6.4)

RNase-free water

Sterile, RNase-free containers

Procedure:
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To prepare 100 mL of 1 mM RNA storage buffer, add 100 µL of the 1 M citrate buffer stock to

99.9 mL of RNase-free water.

Mix the solution thoroughly.

Store the buffer in sterile, RNase-free aliquots at room temperature or 4°C.
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Caption: General workflow for RNA extraction using a citrate-based buffer system.
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Citrate's Protective Roles
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Caption: Mechanism of RNA protection by citrate buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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